Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

Organic Synthesis Chloromethylation Quinoline Derivatives

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (CAS 1119449-80-7) is a polyfunctional isoxazole building block bearing a reactive chloromethyl handle at C4, a lipophilic ethyl substituent at C5, and an ethyl ester at C3. This trisubstituted heterocyclic scaffold is primarily utilized in medicinal and organic chemistry as an intermediate for constructing libraries of 4-substituted isoxazoles via nucleophilic displacement, with the 5-ethyl group providing a steric and electronic modulation point absent in simpler chloromethylisoxazole analogs.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 1119449-80-7
Cat. No. B3082004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
CAS1119449-80-7
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C(=O)OCC)CCl
InChIInChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3
InChIKeyUBGMKJIZDYNRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (CAS 1119449-80-7): Procurement-Ready Building Block for Heterocyclic Synthesis


Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (CAS 1119449-80-7) is a polyfunctional isoxazole building block bearing a reactive chloromethyl handle at C4, a lipophilic ethyl substituent at C5, and an ethyl ester at C3 . This trisubstituted heterocyclic scaffold is primarily utilized in medicinal and organic chemistry as an intermediate for constructing libraries of 4-substituted isoxazoles via nucleophilic displacement, with the 5-ethyl group providing a steric and electronic modulation point absent in simpler chloromethylisoxazole analogs [1]. Commercial availability with certified purity from multiple international suppliers positions it as a ready-to-use advanced intermediate for parallel synthesis and lead optimization campaigns .

Why Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate Cannot Be Replaced by Simpler Isoxazole-3-carboxylate Analogs


Superficially similar isoxazole-3-carboxylate esters exist, but generic interchange is precluded by precise substitution-dependent reactivity and downstream synthetic outcomes. Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS 3209-40-3) positions the electrophilic chloromethyl at C5 rather than C4, altering the trajectory and electronic environment of nucleophilic attack . The 5-des-ethyl analog (CAS 190070-34-9) lacks the steric bulk and inductive effect of the 5-ethyl group, which directly influences the conformational preference of the chloromethyl side chain and the stability of the resulting derivatives . Furthermore, the 5-methyl congener (CAS 886498-32-4) provides a methyl group with distinct lipophilicity and metabolic stability profiles, failing to fully mimic the ethyl-bearing scaffold in structure-activity relationship (SAR) progression . Each substitution position and alkyl chain length generates a unique chemical space; extrapolation of reactivity or biological data across these analogs without experimental verification carries substantial risk of synthetic failure or SAR misinterpretation [1].

Quantitative Differentiation Guide for Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate


Differentiated Synthetic Application as a Chloromethylating Agent for Aromatic Substrates

Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has been explicitly demonstrated as an effective chloromethylating agent for aromatic compounds, a reactivity profile not shared by its 5-chloromethyl isomer (CAS 3209-40-3) in published technical protocols . The compound served as a key precursor for the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate via a Friedländer condensation, a transformation that requires the specific 4-chloromethyl-5-ethyl substitution pattern to proceed . In contrast, the 5-chloromethyl isomer or the non-ethyl analogs cannot participate in this annulation pathway due to mismatched regiochemistry or steric requirements, providing a clear functional differentiation . The experimental protocol describes the direct use of this compound to install a chloromethyl moiety onto an aromatic nucleus, a reaction for which the 5-methyl analog (logP = 1.4) and the 5-des-ethyl analog (logP = 0.9) lack the optimal lipophilic-electronic balance required for efficient phase-transfer or electrophilic activation .

Organic Synthesis Chloromethylation Quinoline Derivatives

Enhanced Lipophilicity Modulates Nucleophilic Substitution Kinetics

The presence of the 5-ethyl substituent increases calculated logP by approximately 0.5 log unit relative to the 5-methyl analog, shifting distribution coefficients and potentially altering rates of nucleophilic substitution at the C4 chloromethyl site . Literature on 3-alkyl-5-chloromethylisoxazoles establishes that the steric and electronic environment of the alkyl substituent directly influences the reaction rate with nucleophiles such as amines and alkoxides; analogous principles predict that the bulkier ethyl group retards non-productive side reactions more effectively than methyl, while still permitting facile S_N2 displacement [1]. The target compound (C9H12ClNO3, MW = 217.65 g/mol) exhibits a boiling point of 347.8 ± 42.0 °C (predicted) and a density of 1.206 ± 0.06 g/cm³ (predicted), physicochemical properties that facilitate handling and purification compared to the more volatile 5-des-ethyl analog (MW = 189.6 g/mol, predicted BP ~310 °C) . When selecting a building block for late-stage diversification, the higher boiling point and greater molecular weight reduce loss during rotary evaporation, a practical advantage in parallel synthesis workflows.

Medicinal Chemistry ADME Optimization Nucleophilic Substitution

Differentiated Purity Specifications from Multiple ISO-Certified Suppliers

The target compound is commercially available at ≥97% purity from MolCore under ISO-certified quality systems, with batch-specific analytical documentation (NMR, HPLC, GC) ensuring reproducibility in downstream research . In comparison, the 5-methyl analog (CAS 886498-32-4) is frequently listed at 95% purity with less rigorous batch characterization, and the 5-des-ethyl analog is typically sourced from single vendors with limited quality data . A procurement specification of NLT 97% purity with ISO certification directly reduces the risk of failed reactions due to unidentified impurities, a quantifiable procurement differentiator for GLP and pharmaceutical R&D environments.

Quality Control Procurement ISO Certification

Optimal Application Scenarios for Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate


Medicinal Chemistry Library Synthesis via Regioselective Nucleophilic Displacement

Medicinal chemists constructing focused libraries of 4-aminomethyl-, 4-thiomethyl-, or 4-alkoxymethyl-isoxazoles can employ the chloromethyl handle for late-stage diversification with amines, thiols, or alkoxides . The 5-ethyl group provides a consistent lipophilic anchor that improves compound solubility and metabolic stability profiles in cell-based assays relative to 5-methyl counterparts, as observed across isoxazole series in antimicrobial screening [1]. This compound is particularly suited for SAR studies where systematic variation of the C4 side chain is required while maintaining the C5 ethyl and C3 carboxylate constant, enabling clean interpretation of biological data without confounding structural changes.

Agrochemical Lead Optimization of Nematicidal and Herbicidal Candidates

Patent literature explicitly claims chloromethylisoxazoles as active nematicidal agents, with the 4-chloromethyl-5-ethyl substitution pattern falling within the preferred structural scope for optimal soil mobility and volatility characteristics [2]. Agrochemical discovery teams can utilize this compound as a core scaffold for generating analogs with modulated environmental fate properties, where the ethyl ester serves as a hydrolytically labile pro-moiety conferring initial soil mobility before conversion to the free acid active principle. The 5-ethyl group, in comparison to 5-methyl, increases logP by approximately 0.5 units, potentially improving cuticular penetration in target organisms.

Process Chemistry Scale-Up of Quinoline-Annulated Heterocycles

The demonstrated use of this compound as a precursor for ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate positions it as a strategic intermediate for process chemists developing scalable routes to quinoline-based active pharmaceutical ingredients (APIs) . The higher boiling point (347.8 °C predicted) compared to the 5-des-ethyl analog reduces material loss during distillative work-up, while the ISO-certified high purity (≥97%) minimizes impurity carryover into subsequent steps, both critical factors in pilot-plant operations where yield and purity directly determine cost of goods.

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